
2-(Pyridin-4-ylsulfanyl)acetohydrazide dihydrochloride
Overview
Description
“2-(Pyridin-4-ylsulfanyl)acetohydrazide dihydrochloride” is a chemical compound with the CAS Number: 1427378-98-0 . It has a molecular weight of 256.16 and its IUPAC name is 2-(pyridin-4-ylthio)acetohydrazide dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H9N3OS.2ClH/c8-10-7(11)5-12-6-1-3-9-4-2-6;;/h1-4H,5,8H2,(H,10,11);2*1H . This code provides a specific representation of the molecular structure.
Scientific Research Applications
Supramolecular Architecture and Quantum Chemical Analysis
The novel pyridine-based hydrazone derivatives, including 2-(Pyridin-4-ylsulfanyl)acetohydrazide dihydrochloride, have been explored for their supramolecular architectures. These structures are stabilized through intra- and intermolecular hydrogen bonds, showing potential in materials architecture. Quantum chemical analyses reveal remarkable nonlinear optical properties and charge transfer processes, indicating their application in the field of materials science and optoelectronics (Khalid et al., 2021).
Antitubercular Activity
A study focused on preparing new derivatives from 2-(1H-tetrazol-5-yl) pyridine, involving 2-(Pyridin-4-ylsulfanyl)acetohydrazide dihydrochloride, demonstrated significant antitubercular activity against Mycobacterium Tuberculosis. This suggests its potential in developing new therapeutic agents for tuberculosis (Mohite et al., 2021).
Antimicrobial Properties
Several studies have reported the synthesis of compounds involving 2-(Pyridin-4-ylsulfanyl)acetohydrazide dihydrochloride and evaluated their antimicrobial properties. These compounds have shown promising results against various bacterial strains, indicating their potential as antimicrobial agents (Amr et al., 2016), (Alsahib & Dhedan, 2021), (Khidre et al., 2017).
DNA Binding and Antioxidant Properties
The copper complexes of pyridyl–tetrazole ligands, including 2-(Pyridin-4-ylsulfanyl)acetohydrazide dihydrochloride, have been analyzed for their DNA-binding and antioxidant properties. The study suggests their potential in biomedical applications, especially in the field of chemotherapy (Reddy et al., 2016).
Synthesis of Novel Derivatives
Various researches have been conducted to synthesize new derivatives using 2-(Pyridin-4-ylsulfanyl)acetohydrazide dihydrochloride, showing potential applications in the synthesis of complex organic molecules with diverse biological activities (Evrard et al., 2022), (Baeva et al., 2020).
Safety And Hazards
The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
properties
IUPAC Name |
2-pyridin-4-ylsulfanylacetohydrazide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3OS.2ClH/c8-10-7(11)5-12-6-1-3-9-4-2-6;;/h1-4H,5,8H2,(H,10,11);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBEVMHPAYGEPJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1SCC(=O)NN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl2N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-4-ylsulfanyl)acetohydrazide dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



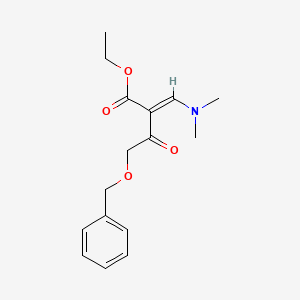
![2-[(3,5-Dichlorophenyl)methoxy]benzoic acid](/img/structure/B1404407.png)
![cis-7-Oxo-2-aza-bicyclo[3.2.0]heptane-2-carboxylic acid tert-butyl ester](/img/structure/B1404409.png)
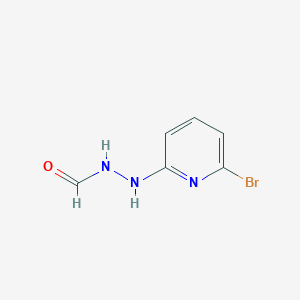
![1-{4-[(2E)-3-(2,6-Dichlorophenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B1404413.png)
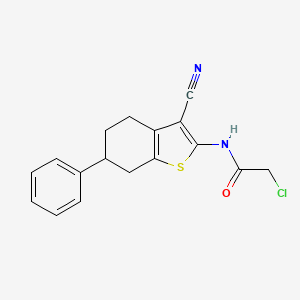
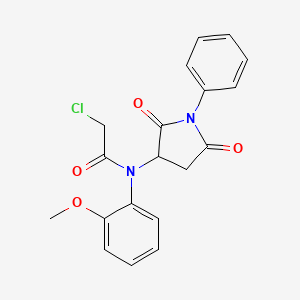
![{3-[(3-Nitropyridin-2-yl)thio]phenyl}amine](/img/structure/B1404418.png)
![2-{[1-(Tert-butoxycarbonyl)piperidin-4-yl]carbonyl}hydrazinecarboxylic acid](/img/structure/B1404419.png)
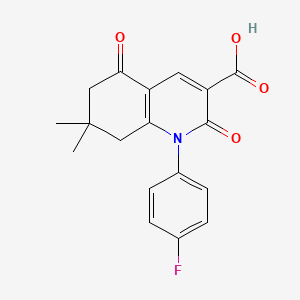
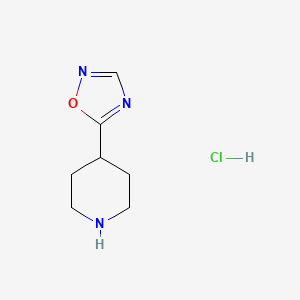

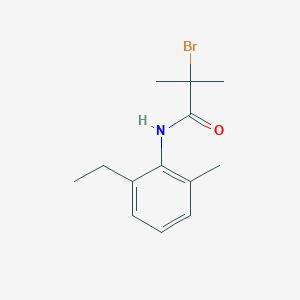
![2-[Chloro(difluoro)methoxy]-1,4-difluoro-benzene](/img/structure/B1404429.png)